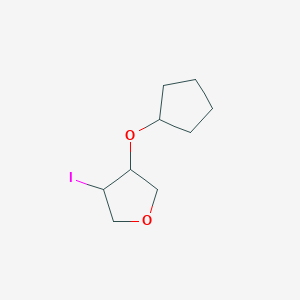![molecular formula C8H5I2N3OS B13079009 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a complex organic compound that features both imidazole and thiazole rings. The presence of iodine atoms in the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.
准备方法
The synthesis of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the thiazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
化学反应分析
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the iodine atoms or reduce other functional groups.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The iodine atoms in the imidazole ring can form halogen bonds with other molecules, influencing their reactivity and stability . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Lacks the iodine atoms, resulting in different reactivity and applications.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole rings but no thiazole ring, leading to different chemical properties.
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Features a biphenyl core with imidazole substituents, offering unique electronic properties.
The uniqueness of this compound lies in its combination of imidazole and thiazole rings with iodine atoms, providing a versatile platform for various chemical and biological applications.
属性
分子式 |
C8H5I2N3OS |
|---|---|
分子量 |
445.02 g/mol |
IUPAC 名称 |
1-[4-(4,5-diiodoimidazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C8H5I2N3OS/c1-4(14)8-12-5(2-15-8)13-3-11-6(9)7(13)10/h2-3H,1H3 |
InChI 键 |
HCWJIMFTLFFGPM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CS1)N2C=NC(=C2I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)


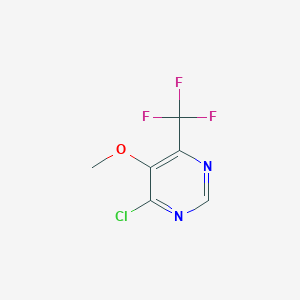
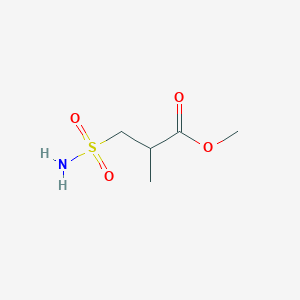
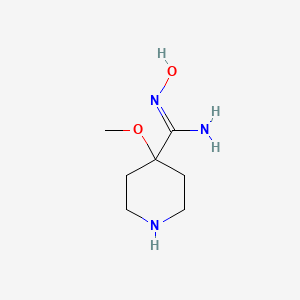
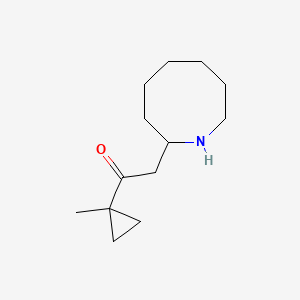
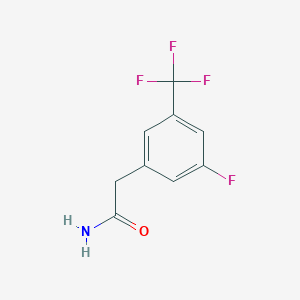
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)
